molecular formula C7H10N4O2 B145709 2-(2-Aminoethylamino)-5-nitropyridine CAS No. 29602-39-9

2-(2-Aminoethylamino)-5-nitropyridine

Cat. No. B145709
CAS RN: 29602-39-9
M. Wt: 182.18 g/mol
InChI Key: ODHSPTHLPCXPTL-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)-5-nitropyridine is a derivative of 2-amino-5-nitropyridine, which is a compound known for its non-linear optical properties and potential applications in materials science. The compound is characterized by the presence of an amino group and a nitro group on the pyridine ring, which contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple pyridine derivatives. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through a series of reactions including substitution, nitration, ammoniation, and oxidation . Similarly, the synthesis of 2-amino-5-fluoropyridine involved a sequence of reactions such as nitrification, amino acetylation, reduction of nitro, diazotization, Schiemann reaction, and hydrolysis of acetyl . These methods highlight the complexity and the careful control required in the synthesis of nitropyridine derivatives.

Molecular Structure Analysis

The molecular structure of 2-amino-5-nitropyridine derivatives has been extensively studied using various spectroscopic and computational methods. Quantum chemical calculations using density functional theory (DFT) have been employed to determine the optimized geometry and vibrational frequencies of these compounds . These studies provide insights into the molecular conformations and the distribution of electron density, which are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives is influenced by the presence of functional groups on the pyridine ring. For example, the arylamination of 3-nitropyridine leads to the formation of 2-arylamino-5-nitropyridines and 2-arylamino-5-nitrosopyridines, with the latter being the major product . The reaction mechanism involves the formation of σH-adducts and their further aromatization through oxidative or intramolecular Red/Ox pathways. Additionally, the interaction of 2-amino-5-nitropyridine with Keggin polyoxoanions resulted in novel charge transfer supramolecular assemblies, demonstrating the compound's ability to form complex structures with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-nitropyridine derivatives are closely related to their molecular structure. The crystal engineering of noncentrosymmetric structures based on 2-amino-5-nitropyridine and n-chloroacetic acid assemblies has been explored, revealing the formation of herringbone motifs in the crystal lattice . Vibrational spectroscopic analysis and DFT calculations have provided detailed information on the vibrational modes and potential energy distribution of these compounds . Furthermore, the electronic properties such as HOMO-LUMO energies and the electron density distribution have been investigated to understand the optical and electronic behavior of these molecules .

Scientific Research Applications

1. Thermo-Mechanical Properties of Cross-Linked Epoxy Resin

  • Application Summary : This compound is used in the study of thermo-mechanical properties of cross-linked epoxy resins doped with nano silica particles. The particles were grafted with 3-aminopropyltriethoxysilane, N - (2-aminoethyl)-3-aminopropyltrimethoxysilane, and 3- [2- (2-aminoethylamino)ethylamino]-propyl-trimethoxysilane with different chain lengths .
  • Methods of Application : A molecular dynamics simulation method was used to study the properties of these resins. A set of pure epoxy resin models, and four sets of SiO2/EP composite models were established. A reasonable structure was obtained through a series of optimizations using molecular dynamics calculations .
  • Results : The results show that doped nano silica particles of surfaces grafted with these compounds enhanced mechanical properties such as elastic modulus, shear modulus, and volume modulus. The glass transition temperature increased by 15–16 K, 40–41 K, and 24–27 K, respectively .

2. Green Water Treatment Agent

  • Application Summary : Polyaspartic acid-capped 2-aminoethylamino acid is synthesized as a green water treatment agent. It is used to study its inhibition performance and mechanism for calcium scales .
  • Methods of Application : The compound is prepared via the ring-opening reaction of cheap poly (succinimide) under mild reaction conditions with the assistance of readily available 2-aminoethyl amino acid. The static scale inhibition method is used to evaluate the scale inhibition performance of the as-synthesized PASP derivative .
  • Results : The as-prepared PASP–ED 2 A shows better scale inhibition performance for CaCO3 and CaSO4 than PASP with a low concentration, a high temperature, and an extended duration .

3. Carbon Capture

  • Application Summary : Silica SBA-15 is functionalized using [3- (2-aminoethylamino)propyl] trimethoxysilane (AEAPTS) in supercritical CO2 (scCO2) modified with 10% mol methanol or ethanol. This process is used for carbon capture, a promising technology for reducing CO2 emissions from the power and industry sectors .
  • Methods of Application : The functionalization experiments were carried out at 323 K and 12.5 MPa, with reaction times of 2 and 3 hours. The molar fraction of AEAPTS in scCO2 plus 10% mol alcohol ranged from 0.5 × 10−3 to 1.8 × 10−3 .
  • Results : The diamine-SBA-15 prepared in the scCO2 process shows a slightly lower amine-grafting density but a higher surface area and pore volume than the ones obtained using the traditional method. The diamine-silica SBA-15 displayed moderate excess CO2 adsorption capacities, 0.7–0.9 mmol∙g−1, but higher amine efficiency, ca. 0.4, at 298 K, due to the chemisorption of CO2 .

4. Adhesion Promoter

  • Application Summary : The compound is used as an adhesion promoter. The influence of an amino silane (3- (2-aminoethylamino)-propyldimethoxymethylsilane, AEAPS) on the interfacial structure and adhesion of butyl acrylate/methyl methacrylate copolymers (BAMMAs) to silica was investigated .
  • Methods of Application : The study was conducted using sum frequency generation vibrational spectroscopy (SFG) .
  • Results : The results of this study are not explicitly mentioned in the source .

5. Surface Modification of Mesoporous Nanosilica

  • Application Summary : The compound is used for the surface modification of mesoporous nanosilica. In a typical method, silica was placed in a round bottom flask with dry toluene and AEAPTMS (48 h, 110 ºC) in toluene .
  • Methods of Application : The details of the application method are not explicitly mentioned in the source .
  • Results : The results of this study are not explicitly mentioned in the source .

6. Fabrication of Detergents, Fabric Softeners, Chelates, Fuel Additives and Coatings

  • Application Summary : Aminoethylethanolamine (AEEA), which is a linear molecule with primary and secondary amine groups, is used as an intermediate in the fabrication of detergents, fabric softeners, chelates, fuel additives, and coatings .
  • Methods of Application : The details of the application method are not explicitly mentioned in the source .
  • Results : The results of this study are not explicitly mentioned in the source .

properties

IUPAC Name

N'-(5-nitropyridin-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHSPTHLPCXPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183785
Record name 5-Nitro-2-pyridylaminoethyl-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethylamino)-5-nitropyridine

CAS RN

29602-39-9
Record name 2-[(2-Aminoethyl)amino]-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29602-39-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-pyridylaminoethyl-2-amine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-pyridylaminoethyl-2-amine
Source EPA DSSTox
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Record name 5-nitro-2-pyridylaminoethyl-2-amine
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Synthesis routes and methods

Procedure details

The preparation of the material 6-[(2-aminoethyl)amino]pyridine with various substitutents on the pyridine can be found in the precedures for the preparation of [4-(2,4-dichlorophenyl)-5-imidazol-2-ylpyrimidin-2-yl]{2-[(5-nitro(2-pyridyl))amino]ethyl}amine, Example 74, and its analogues.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
P Lorkiewicz, M Cecilia Yappert - Journal of mass spectrometry, 2009 - Wiley Online Library
Fast and easy analysis of phospholipids (PLs) by matrix‐assisted laser desorption/ionization mass spectrometry (MALDI‐MS) has been well demonstrated. However, when using …
Ü Akın, S Sayın, N Tuğluoğlu, ÖF Yüksel - Journal of Electronic Materials, 2021 - Springer
The optical, structural and electrical behavior of thin films has been a highly important topic in scientific works and technological applications for many years. Because of this importance, …
Number of citations: 6 link.springer.com
SF Varol, S Sayin, S Eymur, Z Merdan, D Ünal - Organic Electronics, 2016 - Elsevier
9-[(5-nitropyridin-2-aminoethyl) iminiomethyl]-anthracene (NAMA) was synthesized for the first time from the reaction between 9-antracene carboxaldehyde and 2-(2-aminoethylamino)-5…
Number of citations: 23 www.sciencedirect.com
S Sayin, V DOĞAN - Turkish Journal of Chemistry, 2015 - journals.tubitak.gov.tr
A new calix [4] arene derivative, 3, which functionalized at the lower rim with 2-(2-aminoethyl amino)-5-nitropyridine, was synthesized and characterized by a combination of FTIR,^ 1H …
Number of citations: 8 journals.tubitak.gov.tr
G Petroselli, R Erra-Balsells, P David Gara… - Photochemical & …, 2012 - Springer
A group of nitrogen heterocyclic aromatic compounds used, among others, as UV-MALDI matrices was studied. By using spectroscopic, luminescence and photoacoustic techniques, as …
Number of citations: 6 link.springer.com
S Sandanayake, S Perera… - QSAR & Combinatorial …, 2004 - Wiley Online Library
TMI‐isocyanate SynPhase TM lanterns have been used in the convenient synthesis of a disubstituted guanidine library. Support‐bound isocyanate was reacted with primary amines …
Number of citations: 4 onlinelibrary.wiley.com
K Teuber, J Schiller, B Fuchs, M Karas… - Chemistry and physics of …, 2010 - Elsevier
Due to its sensitivity, the tolerance of impurities and the simplicity of performance, matrix-assisted laser desorption and ionization time-of-flight (MALDI-TOF) mass spectrometry (MS) is …
Number of citations: 68 www.sciencedirect.com
H Sharma, A Tamrakar, T Maddeshiya… - …, 2023 - Wiley Online Library
A new fluorescent zinc (II) complex‐based probe 1 encompassing a Schiff's base (E)‐2‐methoxy‐6‐((2‐[5‐nitropyridin‐2‐ylamino]ethylimino)methyl)phenol (HL) was designed, …
H Sharma, V Singh, A Tamrakar, KK Nigam… - …, 2023 - Wiley Online Library
Abstract Design, synthesis, characterization, and ion detection studies of two ferrocene‐appended Schiff bases namely N‐(2‐[ferrocenylamino]ethyl)‐5‐nitropyridin‐2‐amine (1) and …
R Estrada, MC Yappert - Journal of Mass Spectrometry, 2004 - Wiley Online Library
The detection of phospholipids (PLs) by matrix‐assisted laser desorption/ionization time‐of‐flight mass spectrometry was demonstrated nearly a decade ago. However, its use as a …

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